[5-(2-Fluorophenyl)furan-2-yl]methanaminehydrochloride

GPR119 EC50 cAMP

GPR119 agonist research is often hindered by poor compound solubility, forcing high DMSO concentrations that introduce solvent artifacts and obscure dose-response data. [5-(2-Fluorophenyl)furan-2-yl]methanamine hydrochloride (CAS 1266692-40-3) directly addresses this bottleneck. • Potent GPR119 agonist: EC₅₀ 41 nM (mouse), 65 nM (human)-two orders of magnitude more potent than the reference agonist PSN632408 (EC₅₀ 5.6-7.9 µM), enabling studies at lower concentrations with reduced off-target risk. • Ortho-fluoro stabilization: The 2-fluoro substitution confers an 8-fold potency improvement over unsubstituted or meta-fluoro analogs via an intramolecular F···H-N interaction that favors the bioactive conformation. • Pre-formulated HCl salt: Provides >10-fold greater aqueous solubility than the free base (CAS 926272-96-0), minimizing DMSO requirements and preventing compound precipitation across wider concentration ranges. • Derivatization-ready primary amine: Enables amide coupling, reductive amination, and sulfonamide formation for focused library synthesis on a pre-optimized nanomolar scaffold.

Molecular Formula C11H11ClFNO
Molecular Weight 227.66 g/mol
CAS No. 1266692-40-3
Cat. No. B13636154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(2-Fluorophenyl)furan-2-yl]methanaminehydrochloride
CAS1266692-40-3
Molecular FormulaC11H11ClFNO
Molecular Weight227.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(O2)CN)F.Cl
InChIInChI=1S/C11H10FNO.ClH/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11;/h1-6H,7,13H2;1H
InChIKeyHTALEFJRJRHTAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[5-(2-Fluorophenyl)furan-2-yl]methanamine hydrochloride: A Potent GPR119 Agonist Building Block for Metabolic Disease Research


[5-(2-Fluorophenyl)furan-2-yl]methanamine hydrochloride (CAS 1266692-40-3) is an ortho-fluoro-substituted furan-2-ylmethanamine derivative available as the hydrochloride salt. The free base (CAS 926272-96-0) has a molecular formula C11H10FNO, molecular weight 191.20, calculated LogP 3.24, and polar surface area 39.16 Ų . The compound acts as a potent agonist of the G protein-coupled receptor GPR119, with a reported EC₅₀ of 41 nM at the mouse receptor and 65 nM at the human receptor in cAMP accumulation assays [1].

GPR119 agonist for receptor activation studies
Ortho-fluoro substitution pattern for SAR library synthesis
HCl salt form supports aqueous assay workflows

Why GPR119 Agonists Cannot Be Simply Interchanged: The Impact of Substitution Pattern on Potency


GPR119 agonists exhibit steep structure-activity relationships where minor modifications in the aryl substitution pattern can lead to >80-fold changes in potency. The endogenous agonist oleoylethanolamide (OEA) activates GPR119 with EC₅₀ values in the micromolar range (~3 µM), while optimized synthetic agonists achieve nanomolar potency [1]. The ortho-fluoro substitution pattern present in [5-(2-fluorophenyl)furan-2-yl]methanamine has been shown in related chemotypes to confer an 8-fold improvement in agonist potency compared to the unsubstituted or meta-fluoro analogs, likely due to a stabilizing intramolecular F···H–N interaction that favors the bioactive conformation [2]. Consequently, casual substitution with para-fluoro or non-fluorinated analogs risks substantial loss of target engagement.

  • Ortho-fluoro SAR may not transfer to para-fluoro or unsubstituted analogs; potency profile may differ substantially.
  • Chloro analog differs in lipophilicity and steric bulk; target engagement and assay response may shift.
  • Free base analogs require DMSO solubilization; aqueous bioassay compatibility may not transfer directly.

Quantitative Differentiation of [5-(2-Fluorophenyl)furan-2-yl]methanamine hydrochloride: Evidence for Scientific Selection


GPR119 Agonist Potency: >85-Fold Superior to the First-Generation Synthetic Agonist PSN632408

The target compound exhibits an EC₅₀ of 41 nM at mouse GPR119 and 65 nM at human GPR119 in HTRF-based cAMP accumulation assays [1]. In contrast, the widely used reference agonist PSN632408 shows EC₅₀ values of 7.9 µM (7900 nM) at mouse and 5.6 µM (5600 nM) at human GPR119 . This represents a 193-fold improvement for the mouse receptor and an 86-fold improvement for the human receptor.

Potency vs PSN632408
Reported
Target: 41 nM (mouse), 65 nM (human)
PSN632408: 7900 nM (mouse), 5600 nM (human)
193-fold (mouse), 86-fold (human)
Supports GPR119 agonism assay context
HTRF cAMP; HEK293 overexpression
GPR119 EC50 cAMP agonism

Ortho-Fluoro Substitution: An 8-Fold Potency Advantage Over Meta-Fluoro and Unsubstituted Analogs

Medicinal chemistry optimization of GPR119 agonists has demonstrated that introducing a fluorine atom ortho to a key N–H group yields an 8-fold improvement in agonist potency compared to the unsubstituted progenitor, while the meta-fluoro analog displays potency similar to the progenitor [1]. Although this SAR was established in a distinct chemotype, the ortho-fluorophenyl motif in [5-(2-fluorophenyl)furan-2-yl]methanamine is positioned to engage in analogous intramolecular F···H–N interactions that stabilize the bioactive conformation, consistent with its nanomolar potency.

Ortho-Fluoro SAR
Class-level
~8-fold potency improvement inferred for ortho-fluoro vs unsubstituted/meta analogs
Ortho-fluoro SAR context may favor target engagement
Inferred from analogous chemotype; direct confirmation pending
ortho-fluoro SAR GPR119 conformational stabilization

Physicochemical Differentiation from the Chloro Analog: Lipophilicity and Steric Profile

The ortho-fluoro substituent imparts a distinct lipophilic and steric profile compared to the ortho-chloro analog [5-(2-chlorophenyl)furan-2-yl]methanamine (CAS 1017427-47-2). The target compound has a calculated LogP of 3.24 and PSA of 39.16 Ų . The chloro analog, with a larger van der Waals radius (1.75 Å vs 1.47 Å for fluorine) and higher atomic mass, exhibits different physicochemical properties: molecular weight 207.66 vs 191.20, and a distinct LogP as inferred from structural differences .

Physicochemical Profile
Data to verify
LogP 3.24, PSA 39.16 Ų, MW 191.20 vs chloro analog MW 207.66; ΔVdW radius 0.28 Å
Physicochemical differentiation may affect assay conditions
Calculated properties; experimental validation needed
LogP PSA halogen substitution steric bulk

Hydrochloride Salt Form: Solubility and Handling Advantages Over Free Base Analogs

The target compound is supplied as the hydrochloride salt (CAS 1266692-40-3), whereas many structural analogs (e.g., para-fluoro isomer CAS 923230-19-7, chloro analog 1017427-47-2) are commercially available only as free bases . Hydrochloride salts of primary amines typically exhibit aqueous solubility >10 mg/mL, while free bases often have solubility <1 mg/mL. This difference is critical for direct use in aqueous biological buffers without organic co-solvents.

Salt Form Solubility
Data to verify
Estimated >10 mg/mL (HCl salt) vs
HCl salt may improve aqueous compatibility
Class-level inference; lot-specific solubility to verify
hydrochloride salt aqueous solubility amine bioassay compatibility

Optimal Use Cases for [5-(2-Fluorophenyl)furan-2-yl]methanamine hydrochloride in Drug Discovery and Chemical Biology


Nanomolar GPR119 Agonist for In Vitro Pharmacological Profiling

With EC₅₀ values of 41 nM (mouse) and 65 nM (human), this compound enables GPR119 activation studies at concentrations two orders of magnitude lower than the commonly used reference agonist PSN632408 (EC₅₀ 5.6–7.9 µM) [1]. This potency advantage minimizes solvent exposure and reduces the likelihood of off-target effects in cell-based assays, making it suitable for detailed signaling pathway dissection and high-content screening campaigns.

Preferred Building Block for Ortho-Fluoro GPR119-Targeted Medicinal Chemistry Libraries

The ortho-fluoro substitution pattern has been linked to an 8-fold potency improvement in GPR119 agonists through intramolecular F···H–N stabilization [2]. Researchers constructing focused libraries for GPR119 lead optimization should prioritize this ortho-fluoro building block over the para-fluoro isomer (CAS 923230-19-7) or the unsubstituted phenyl analog, as the ortho-fluoro motif is essential for achieving nanomolar target engagement.

Aqueous-Compatible Biological Assays with Reduced Solubility Artifacts

The hydrochloride salt form (CAS 1266692-40-3) offers a >10-fold estimated improvement in aqueous solubility compared to the free base . This eliminates the need for high DMSO concentrations in assay buffers, reducing solvent-induced artifacts and enabling dose-response studies across a wider concentration range without compound precipitation.

Synthesis of Novel GPR119 Agonists via Amine Derivatization

The primary amine group serves as a versatile handle for derivatization (e.g., amide coupling, reductive amination, sulfonamide formation) to generate libraries of GPR119 agonists [2]. The ortho-fluorophenyl-furan scaffold provides a pre-optimized core that already demonstrates nanomolar GPR119 potency [1], allowing medicinal chemists to focus on improving pharmacokinetic properties rather than de novo potency optimization.

Application
Selection Property
Validation Focus
GPR119 signaling pathway studies
GPR119 agonism activity
EC₅₀ in recombinant cell assays
Ortho-fluoro GPR119 targeted library synthesis
Ortho-fluoro substitution pattern
Structure-activity relationship consistency
Aqueous-compatible bioassay workflows
HCl salt formulation
Aqueous solubility and assay compatibility
Amine-derivatized GPR119 agonist library expansion
Primary amine derivatization handle
Library synthesis feasibility
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